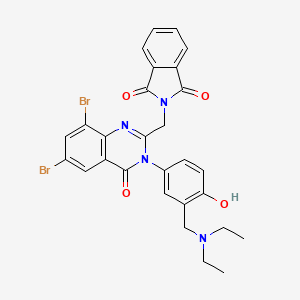
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine is a compound that combines two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as L-tartaric acid, and 2,5-dimethylpiperazine. L-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant. 2,5-dimethylpiperazine is a derivative of piperazine, a heterocyclic organic compound that is used in various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine involves the reaction of L-tartaric acid with 2,5-dimethylpiperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its desired form.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine has various scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
L-tartaric acid: A naturally occurring organic acid with similar chemical properties.
2,5-dimethylpiperazine: A derivative of piperazine with similar structural features.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine is unique due to its combination of two distinct chemical entities, each contributing to its overall properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial fields.
特性
CAS番号 |
133-34-6 |
|---|---|
分子式 |
C6H14N2.C4H6O6 C10H20N2O6 |
分子量 |
264.28 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.C4H6O6/c1-5-3-8-6(2)4-7-5;5-1(3(7)8)2(6)4(9)10/h5-8H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
ZAPZHGJRFPDJEQ-LREBCSMRSA-N |
異性体SMILES |
CC1CNC(CN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC1CNC(CN1)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



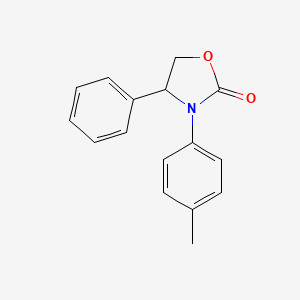
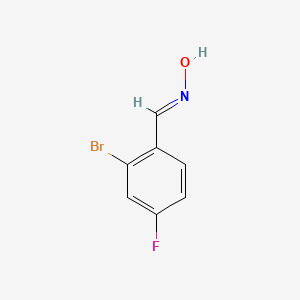
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
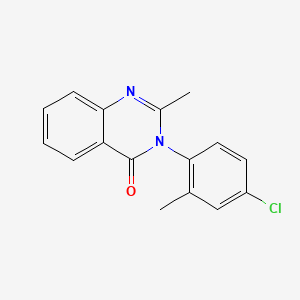

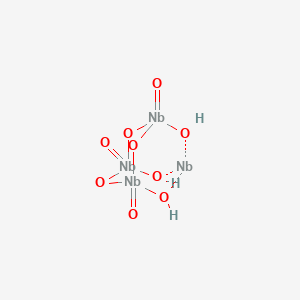
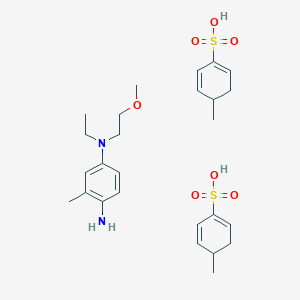

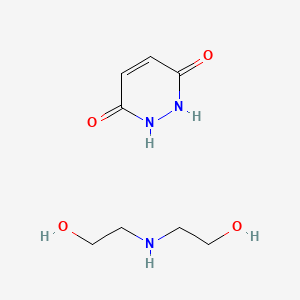
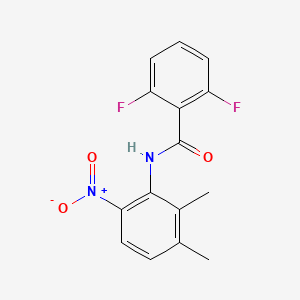
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
